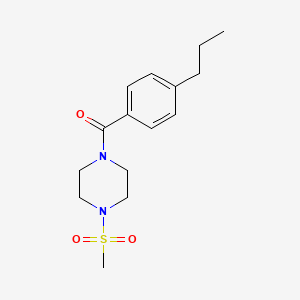
1-(methylsulfonyl)-4-(4-propylbenzoyl)piperazine
Descripción general
Descripción
1-(methylsulfonyl)-4-(4-propylbenzoyl)piperazine, also known as MPBP, is a chemical compound that belongs to the family of piperazine derivatives. It has gained significant attention in the field of scientific research due to its potential application in various fields such as medicinal chemistry, neuroscience, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-(methylsulfonyl)-4-(4-propylbenzoyl)piperazine involves its interaction with various receptors in the brain, including the serotonin and dopamine receptors. It acts as an agonist of these receptors, leading to the activation of various signaling pathways that regulate neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-4-(4-propylbenzoyl)piperazine has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, regulation of neuronal activity, and the induction of various behavioral responses. It has also been found to exhibit significant activity in various animal models of neurological disorders, indicating its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(methylsulfonyl)-4-(4-propylbenzoyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for various receptors in the brain. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and analysis.
Direcciones Futuras
There are several future directions for the study of 1-(methylsulfonyl)-4-(4-propylbenzoyl)piperazine, including the development of more potent and selective analogs, the investigation of its potential application in various neurological disorders, and the exploration of its potential as a tool for studying the neurobiology of addiction and other behavioral disorders.
In conclusion, 1-(methylsulfonyl)-4-(4-propylbenzoyl)piperazine is a promising compound that has gained significant attention in the field of scientific research due to its potential application in various fields such as medicinal chemistry, neuroscience, and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(methylsulfonyl)-4-(4-propylbenzoyl)piperazine as a therapeutic agent and a tool for studying the neurobiology of addiction and other behavioral disorders.
Aplicaciones Científicas De Investigación
1-(methylsulfonyl)-4-(4-propylbenzoyl)piperazine has been extensively studied for its potential application in various fields of scientific research. It has been found to exhibit significant activity as a serotonin receptor agonist, which makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. Moreover, 1-(methylsulfonyl)-4-(4-propylbenzoyl)piperazine has also been studied for its potential application in drug abuse research, where it has been found to exhibit significant activity as a dopamine receptor agonist.
Propiedades
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(4-propylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-4-13-5-7-14(8-6-13)15(18)16-9-11-17(12-10-16)21(2,19)20/h5-8H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYXHONTBAMTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Methylsulfonyl)piperazin-1-yl](4-propylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4851843.png)
![4-oxo-4-{[2-(phenylethynyl)phenyl]amino}-2-butenoic acid](/img/structure/B4851848.png)

![2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B4851863.png)
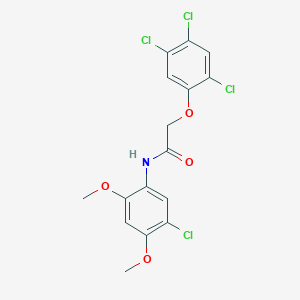
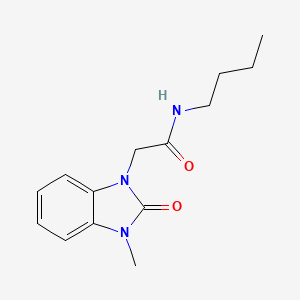
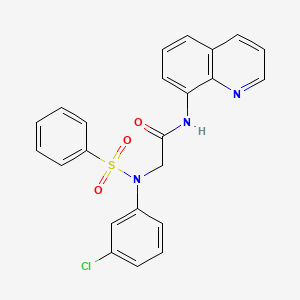
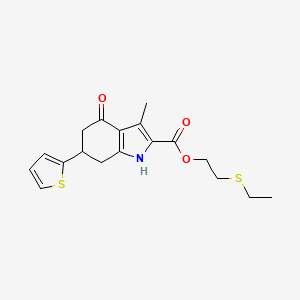
![2-{[4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4851906.png)


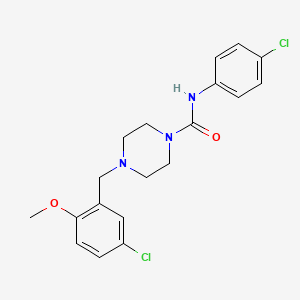
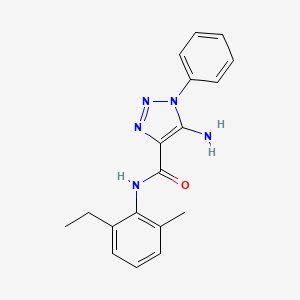
![4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4851954.png)